
Thiourea
Overview
Description
Thiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is a white crystalline solid that is soluble in water and has a melting point of 182°C. It is primarily used as a reagent in organic synthesis and has various applications in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiourea can be synthesized through several methods:
From Ammonium Thiocyanate: Heating ammonium thiocyanate results in the rearrangement to form this compound.
From Hydrogen Sulfide and Calcium Cyanamide: This method involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide.
Industrial Production Methods: The industrial production of this compound mainly involves the reaction of hydrogen sulfide with calcium cyanamide. The global annual production of this compound is around 10,000 tonnes, with significant production in Germany, China, and Japan .
Chemical Reactions Analysis
Oxidation Reactions
Thiourea undergoes oxidation to form intermediates and products depending on the oxidant and conditions:
Formamidine Disulfide Formation
In acidic solutions with oxidants like Fe³⁺ or H₂O₂, this compound oxidizes to formamidine disulfide, a key intermediate:
This reaction is critical in gold and silver leaching processes, where formamidine disulfide acts as an oxidizing agent .
Advanced Oxidation Products
Strong oxidants (e.g., ozone, H₂O₂) further degrade this compound to sulfate (SO₄²⁻), sulfonic acid, or elemental sulfur. Ozonation studies reveal pseudo-first-order kinetics, with rate constants increasing with ozone concentration and pH :
Initial [this compound] (g/dm³) | Rate Constant (min⁻¹) | Half-Life (min) |
---|---|---|
1 | 0.418 | 1.07 |
3 | 0.247 | 3.16 |
5 | 0.180 | 4.35 |
Higher this compound concentrations reduce ozonation efficiency due to competitive intermediate oxidation .
Reduction Reactions
This compound serves as a mild reductant in organic and inorganic systems:
Peroxide Reduction
This compound reduces peroxides to diols, stabilizing reactive intermediates:
This reaction is exploited in polymer curing and pharmaceutical synthesis .
Ozonolysis Workup
This compound efficiently cleaves ozonides to carbonyl compounds, offering advantages over volatile alternatives like dimethyl sulfide :
Metal Complexation
This compound coordinates with transition metals via sulfur or nitrogen atoms, forming stable complexes:
Coordination Modes
IR studies of Co(II) and Cu(II) complexes show ν(C=S) shifts from 1,323 cm⁻¹ (free this compound) to 1,269–1,277 cm⁻¹, confirming sulfur coordination .
Thermal Decomposition
At 150°C, this compound equilibrates with ammonium thiocyanate:
This reversible reaction complicates high-temperature applications .
pH-Dependent Degradation
This compound oxides decompose via first-order kinetics, accelerated under alkaline conditions :
pH | Decomposition Rate Constant (min⁻¹) |
---|---|
4.0 | 0.0021 |
7.0 | 0.0058 |
9.0 | 0.0123 |
Cyclization
This compound participates in heterocycle synthesis, forming thiazoles and pyrimidines through reactions with α,β-unsaturated carbonyl compounds .
Nucleophilic Substitution
In alkaline media, this compound displaces halides in alkyl halides to yield thiouronium salts :
Scientific Research Applications
Pharmaceutical Applications
Thiourea Derivatives in Medicine:
this compound and its derivatives have been extensively studied for their medicinal properties. They exhibit a range of biological activities such as:
- Antiviral and Anticancer Activities: Certain this compound derivatives have shown promising results in inhibiting viral replication and cancer cell proliferation .
- Antibacterial Properties: Research indicates that this compound compounds can effectively combat bacterial infections, making them potential candidates for new antibiotics .
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel this compound derivatives that exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, showcasing the potential of this compound in cancer therapy .
Industrial Applications
Metal Extraction:
this compound is widely used in hydrometallurgy for the extraction of precious metals such as gold and silver. It forms stable complexes with metal ions, facilitating their separation from ores. This method is considered environmentally friendly compared to traditional cyanide leaching processes .
Table 1: Comparison of this compound and Cyanide in Metal Extraction
Property | This compound | Cyanide |
---|---|---|
Environmental Impact | Lower toxicity | High toxicity |
Metal Recovery Rate | High | Very high |
Stability | Moderate | High |
Photography:
In photography, this compound acts as a fixing agent that stabilizes developed images by removing excess silver halide from photographic emulsions, ensuring clarity and permanence .
Agricultural Applications
Fertilizer Additive:
this compound is incorporated into fertilizers to enhance nutrient uptake by plants. Its presence improves the efficiency of nutrient delivery, potentially leading to increased crop yields .
Stress Alleviation in Plants:
Recent studies have shown that this compound can mitigate oxidative stress in plants under adverse conditions such as drought or high temperatures. This capability is attributed to its role in maintaining redox potential within plant cells .
Case Study: Effect on Canola Yield
A study on Brassica napus (canola) demonstrated that this compound treatment improved seed oil content and overall plant health under stress conditions. The application resulted in enhanced chlorophyll content and photosynthetic rates, indicating its effectiveness as a growth promoter .
Chemical Industry Applications
Production of Flame Retardants and Resins:
this compound is utilized in manufacturing flame retardant materials and synthetic resins. It serves as an auxiliary agent in various chemical reactions, enhancing product performance and stability .
Table 2: Industrial Uses of this compound
Application | Description |
---|---|
Flame Retardants | Used in the production of fire-resistant materials |
Vulcanization Accelerators | Enhances rubber processing for better durability |
Metal Finishing Solutions | Improves surface quality in metal products |
Mechanism of Action
Thiourea is similar to other sulfur-containing compounds such as:
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothis compound: A tautomeric form of this compound.
Uniqueness:
Higher Acidity: this compound exhibits higher acidity compared to urea due to the presence of sulfur.
Stronger Hydrogen Bond Donor: It is a stronger hydrogen bond donor, making it useful in various catalytic and binding applications.
Comparison with Similar Compounds
- Urea (CO(NH₂)₂)
- Selenourea (SeC(NH₂)₂)
- Isothiourea (HN=C(SH)NH₂)
This compound’s unique properties and versatile applications make it a valuable compound in both scientific research and industrial processes.
Biological Activity
Thiourea, a compound characterized by the presence of a thiocarbonyl group, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various biological properties of this compound and its derivatives, highlighting key research findings, case studies, and structure-activity relationships (SAR).
This compound (NH₂CSNH₂) is a white crystalline solid that serves as a precursor for synthesizing numerous biologically active compounds. Its unique structure allows for modifications that enhance its pharmacological properties, making it a valuable compound in drug development.
2. Biological Activities of this compound
This compound exhibits a broad spectrum of biological activities, including:
- Antibacterial Activity : this compound derivatives have shown significant antibacterial effects against various strains. For instance, bis(this compound) derivatives displayed potent activity against Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 135 to 145 µg/mL .
- Antifungal Activity : Research on modified thioureas has demonstrated antifungal properties against pathogens such as Aspergillus species and Stemphylium solani. The antifungal efficacy was notably enhanced in derivatives synthesized from chitosan .
- Anticancer Activity : Several this compound derivatives have been identified as potential anticancer agents. For example, fluorinated pyridine derivatives exhibited selective cytotoxicity against HepG2 liver cancer cells with IC50 values around 4.8 µg/mL .
- Anti-Leishmanial Activity : Recent studies have highlighted the potential of this compound derivatives in treating leishmaniasis. Compounds synthesized showed IC50 values as low as 1.8 µM against Leishmania amazonensis, surpassing traditional treatments like miltefosine .
- Antioxidant Properties : this compound also demonstrates antioxidant activity, which plays a crucial role in mitigating oxidative stress-related diseases .
3. Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing this compound derivatives. Key findings from SAR studies include:
- Hydrogen Bonding : The number of hydrogen bond acceptors and donors significantly affects the potency of this compound derivatives against various pathogens .
- Substituent Influence : The nature and position of substituents on the this compound moiety can enhance or diminish biological activity. For example, compounds with methoxy groups in specific positions exhibited increased potency against Plasmodium falciparum, the malaria-causing parasite .
Case Study 1: Anti-Leishmanial Thioureas
A study synthesized fifty this compound derivatives and evaluated their anti-leishmanial properties. Notably, compound 3e showed an IC50 value of 4.9 µM against the amastigote form of L. amazonensis, demonstrating significant selectivity over cytotoxic effects on macrophages .
Case Study 2: Antibacterial Bis(this compound) Derivatives
Another investigation focused on bis(this compound) derivatives, revealing that compounds with longer carbon chains exhibited reduced antibacterial activity against E. coli. This suggests that structural modifications can lead to varying degrees of efficacy .
Table 1: Biological Activities of Selected this compound Derivatives
Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
Compound 3e | Anti-Leishmanial | L. amazonensis | 4.9 µM |
Fluorinated Pyridine | Anticancer | HepG2 | 4.8 µg/mL |
Bis(this compound) Derivative | Antibacterial | E. coli | 135 µg/mL |
MTACS | Antifungal | Aspergillus niger | 250–1000 µg/mL |
6. Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-leishmanial effects. Ongoing research into their structure-activity relationships continues to unveil new therapeutic potentials, positioning this compound as a valuable scaffold in drug discovery.
The exploration of this compound's biological activities not only enhances our understanding of its pharmacological potential but also paves the way for developing novel therapeutic agents targeting various diseases.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining thiourea solubility in aqueous and organic solvents, and how do these conditions influence its reactivity?
this compound's solubility in water (137 g/L at 20°C) and polar solvents like ethanol is critical for designing reaction media. To measure solubility, use gravimetric analysis: dissolve this compound incrementally in a solvent under controlled temperature (e.g., 20–320 K) until saturation, then quantify via evaporation or filtration. The dissolution enthalpy and entropy in ethanol (mass fractions 0.54–0.88) can be calculated to optimize synthesis conditions, such as in isopropyl mercaptan production .
Q. How can researchers safely handle this compound given its toxicity profile, and what protocols mitigate health risks during laboratory use?
this compound is a thyroid toxin and suspected carcinogen. Use PPE (gloves, goggles, fume hoods) to prevent inhalation or skin contact. For in vivo studies, adhere to dose-response frameworks (e.g., ethylene this compound (ETU) rat models) to establish safe exposure thresholds. Chronic toxicity studies require monitoring thyroid function and histopathology, as prolonged exposure disrupts hormone synthesis .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and how are functional groups identified?
IR spectroscopy identifies this compound's ν(N–H) at ~3179 cm⁻¹, ν(C=S) at 1190 cm⁻¹, and aromatic ν(C=C) at 1528 cm⁻¹. Microelemental analysis (CHNS/O) validates purity, with deviations >0.3% indicating impurities. For example, 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] amides show expected C=O (1708 cm⁻¹) and C=S peaks .
Advanced Research Questions
Q. How do contradictory findings in this compound’s carcinogenicity data impact risk assessment, and what methodologies reconcile these discrepancies?
While rodent studies classify this compound as carcinogenic (e.g., thyroid tumors), human epidemiological data remain inconclusive. Apply weight-of-evidence approaches: compare dose-response curves across species (e.g., ETU rat models ), adjust for metabolic differences, and use probabilistic models (e.g., benchmark dose modeling) to extrapolate human risk. Cross-reference PubChem and ECHA databases for updated toxicokinetic data .
Q. What mechanisms explain this compound’s role in inducing apoptosis in cancer cells, and how can this inform drug design?
this compound derivatives (e.g., thienylthiazole-aryl-thiourea hybrids) reduce mitochondrial membrane potential (ΔψM) and activate intrinsic apoptosis via cytochrome c release and Bcl-2 downregulation. Use flow cytometry with JC-1 dye to measure ΔψM and Western blotting to track apoptotic proteins. Structure-activity relationships (SARs) highlight electron-withdrawing groups enhancing efficacy .
Q. How can this compound leaching parameters for gold extraction be optimized to reduce reagent consumption while maintaining efficiency?
this compound’s gold dissolution rate exceeds cyanide but requires high concentrations. Optimize by mixing with thiocyanate and ferric sulfate (reduces this compound use by 30–40%). Use a central composite design (CCD) to test variables: pH (1.5–2.5), this compound concentration (0.1–0.3 M), and oxidant ratio (Fe³⁺/thiourea = 0.5–1.5). Leaching efficiency >95% is achievable at 25°C with 0.2 M this compound and 0.15 M Fe³⁺ .
Q. What experimental designs address the environmental persistence of this compound, and how can degradation pathways be quantified?
Conduct photolysis and hydrolysis studies under UV light (254 nm) and varying pH (3–9). Use HPLC-UV to track this compound degradation products (e.g., urea, sulfate ions). Half-life in neutral water exceeds 100 days, but acidic conditions (pH 3) accelerate degradation (t₁/₂ = 12 days). Pair with toxicity assays (e.g., Daphnia magna LC50) to assess ecotoxicological impacts .
Q. Methodological Guidance
- For solubility/kinetic studies : Use Arrhenius plots to model temperature-dependent solubility, validated via DSC for enthalpy changes .
- For pharmacological assays : Combine MTT cytotoxicity tests with ROS detection kits to differentiate apoptosis mechanisms .
- For environmental studies : Apply OECD guidelines (e.g., Test No. 307) for soil degradation studies, quantifying this compound via GC-MS .
Properties
IUPAC Name |
thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S, Array | |
Record name | THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4635 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIOUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53754-90-8 | |
Record name | Thiourea, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53754-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9021348 | |
Record name | Thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999), Dry Powder; Other Solid; Pellets or Large Crystals, White or off-white crystals or powder; [CAMEO], Solid, WHITE CRYSTALS OR POWDER., White or off-white crystals or powder. | |
Record name | THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4635 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thiourea | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/998 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Thiourea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/453 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
Sublimes in vacuum at 302-320 °F (NTP, 1992), Decomposes at boiling point, Sublimes in vacuum at 302-320 °F | |
Record name | THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4635 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/453 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
>11.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 1.42X10+5 mg/L at 25 °C, Soluble in water at 25 °C: 1 part in 11, Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C, Soluble in alcohol; sparingly soluble in ether., For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page., 142 mg/mL at 25 °C, Solubility in water: moderate | |
Record name | SID85148783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4635 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiourea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.405 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.405 g/cu cm at 25 °C, 1.4 g/cm³, 1.405 at 68 °F | |
Record name | THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4635 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIOUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/453 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.0028 [mmHg], 1.41X10-7 mm Hg at 25 °C | |
Record name | Thiourea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/998 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | THIOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid which crystallizes in a rhombic bipyramidal structure, White lustrous crystals, Three functional groups - amino, imino, and thiol | |
CAS No. |
62-56-6 | |
Record name | THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4635 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIOUREA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiourea; thiocarbamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYV9AM2QAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THIOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiourea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/453 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
349 to 352 °F (NTP, 1992), 176-178 °C, 180 °C, 182 °C, 349-352 °F | |
Record name | THIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4635 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiourea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOUREA | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/453 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.